molecular formula C10H8BrNO2S B6226201 4-bromonaphthalene-2-sulfonamide CAS No. 873965-03-8

4-bromonaphthalene-2-sulfonamide

Cat. No.: B6226201
CAS No.: 873965-03-8
M. Wt: 286.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromonaphthalene-2-sulfonamide is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a naphthalene core functionalized with both bromo and sulfonamide groups, a structure known to be a valuable scaffold in drug discovery . Researchers utilize similar naphthalene-2-sulfonamide derivatives as key intermediates in the synthesis of more complex molecules, particularly in the development of protein-protein interaction (PPI) inhibitors . For instance, structurally related sulfonamido-naphthalene analogs have been designed and investigated as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for managing oxidative stress-related inflammatory diseases such as neurodegenerative disorders . Other naphthalene-2-sulfonamide hybrids have also demonstrated significant potential in anticancer research, showing cytotoxic activity against human breast cancer cell lines (e.g., MCF7) by modulating key signaling pathways like IL6/JAK2/STAT3 and inducing apoptosis . As a research chemical, this compound offers a versatile starting point for SAR (Structure-Activity Relationship) studies and further functionalization. This product is intended for research and further manufacturing applications only and is not for direct human use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

CAS No.

873965-03-8

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation of 4-Bromonaphthalene

The synthesis typically begins with sulfonation of 4-bromonaphthalene to introduce the sulfonic acid group at the 2-position. While naphthalene sulfonation under thermodynamic control favors the 1-position, kinetic conditions (lower temperatures, shorter reaction times) can promote 2-sulfonation. For example, chlorosulfonic acid in carbon tetrachloride at 0–5°C selectively sulfonates 1-bromonaphthalene at the 4-position, suggesting analogous conditions could target the 2-position in 4-bromonaphthalene. After sulfonation, the sulfonic acid is neutralized with potassium bicarbonate to yield the potassium sulfonate salt, achieving 81% yield in analogous syntheses.

Conversion to Sulfonyl Chloride

The sulfonate salt is converted to sulfonyl chloride using thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. This step, performed under reflux, replaces the sulfonic acid’s hydroxyl group with chlorine, forming 4-bromo-2-naphthalenesulfonyl chloride. In related work, this method achieved 54% yield, though positional isomerism may reduce efficiency for the 2-sulfonyl chloride. Excess SOCl₂ is distilled off, and the product is isolated via precipitation with petroleum ether.

Amination to Sulfonamide

The sulfonyl chloride is reacted with ammonia or an amine to form the sulfonamide. For primary sulfonamides like 4-bromonaphthalene-2-sulfonamide, aqueous ammonia or ammonium hydroxide is used. The reaction is typically conducted in dichloromethane with triethylamine as a base to scavenge HCl. Column chromatography (ethyl acetate/petroleum ether) purifies the product, with yields around 65% for analogous compounds.

Direct Synthesis Using Sulfinylamine Reagents

A modern approach employs the sulfinylamine reagent t-BuONSO to synthesize primary sulfonamides directly from organometallic reagents. This method avoids the need for sulfonyl chloride intermediates and operates under mild conditions (−78°C). For this compound, a hypothetical pathway involves:

  • Grignard Reagent Formation : Generate 4-bromo-2-naphthylmagnesium bromide from 4-bromo-2-iodonaphthalene.

  • Reaction with t-BuONSO : Combine the Grignard reagent with t-BuONSO to form a sulfinamide intermediate, which rearranges to the sulfonamide via elimination of isobutene.

This method has produced aryl and heteroaryl sulfonamides in 50–80% yields, though its application to naphthalenes remains unexplored. Challenges include stabilizing the Grignard reagent and ensuring regioselectivity in naphthalene functionalization.

Alternative Bromination Strategies

Post-Sulfonation Bromination

An alternative route involves sulfonating naphthalene at the 2-position, followed by bromination at the 4-position. Sulfonation of naphthalene with fuming sulfuric acid at 160°C yields 2-naphthalenesulfonic acid. Subsequent bromination using Br₂ in the presence of FeBr₃ could target the 4-position, though competing bromination at other positions may occur.

Directed Ortho-Metalation

Directed metalation strategies using a sulfonamide directing group could enable regioselective bromination. For example, lithiation of 2-naphthalenesulfonamide with LDA at −78°C, followed by quenching with Br₂, might install bromine at the 4-position. This method remains speculative but aligns with directed C–H functionalization techniques.

Comparative Analysis of Methods

MethodKey StepsConditionsYieldAdvantagesLimitations
Classical SulfonationSulfonation → Sulfonyl Chloride → Amination0–5°C, reflux~65%Well-established, scalableLow regioselectivity for 2-position
t-BuONSO-MediatedGrignard + t-BuONSO−78°C, anhydrous50–80%One-pot, avoids sulfonyl chlorideRequires stable organometallic reagent
Post-Sulfonation BrominationSulfonation → Bromination160°C, FeBr₃N/AFlexible functionalizationCompeting bromination sites

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromonaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Core : Naphthalene-based sulfonamides (e.g., the title compound and ) exhibit stronger hydrophobic interactions compared to benzene derivatives (e.g., ), which may enhance binding to protein pockets but reduce aqueous solubility.
  • Substituent Effects: Bromine in 4-bromonaphthalene-2-sulfonamide introduces steric and electronic effects distinct from the phenylglycine or phenylpropanoic acid groups in and . Bromine’s electron-withdrawing nature could polarize the sulfonamide group, altering reactivity or binding kinetics.
  • Synthetic Routes: All compounds are synthesized via condensation of sulfonyl chlorides with amino acid derivatives, suggesting shared methodologies for functionalization .
Crystallographic and Electronic Properties
  • Crystal Packing: The compound in forms monohydrate crystals stabilized by N–H···O and O–H···O hydrogen bonds, a feature common in sulfonamides. Naphthalene derivatives like and the title compound likely exhibit more complex packing due to extended π-π interactions.
  • Electronic Effects: Bromine’s inductive effect in this compound could reduce the electron density of the sulfonamide group, impacting its acidity and coordination behavior compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromonaphthalene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by bromination. A common approach includes reacting naphthalene-2-sulfonyl chloride with bromine or N-bromosuccinimide (NBS) under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF or DMSO), temperature (60–100°C), and stoichiometric ratios of brominating agents significantly impact yield. For instance, excess bromine may lead to over-bromination, while insufficient reagent results in incomplete conversion. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm bromine substitution patterns. Aromatic protons typically appear in the 7.0–8.5 ppm range.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ peak at m/z 310.96 for C10_{10}H9_9BrNO2_2S).
  • FTIR : Peaks near 1340 cm1^{-1} and 1160 cm1^{-1} confirm sulfonamide S=O stretching.
  • Elemental Analysis : Ensures purity by matching experimental vs. theoretical C, H, N, and S percentages .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers away from light and moisture. Dispose of waste via halogenated organic waste streams. Toxicity data (e.g., LD50_{50}) should be referenced from supplier SDS sheets .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound?

  • Methodological Answer :

  • Docking Software : Tools like AutoDock Vina or Schrödinger Maestro model interactions with target proteins (e.g., carbonic anhydrase).
  • Parameters : Set grid boxes to cover active sites, and use force fields (e.g., AMBER) for energy minimization.
  • Validation : Compare docking scores with known inhibitors (e.g., acetazolamide) and validate via in vitro assays. Contradictions between computational and experimental binding affinities may arise from solvation effects or protein flexibility .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference activity data from multiple assays (e.g., antimicrobial vs. enzyme inhibition).
  • Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry, as impurities or isomerism may skew results.
  • Reproducibility : Standardize assay conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in IC50_{50} values may stem from variations in cell permeability .

Q. What strategies optimize regioselectivity during bromination of naphthalene sulfonamides?

  • Methodological Answer :

  • Directing Groups : The sulfonamide group acts as a meta-director, favoring bromination at the 4-position.
  • Catalysts : Use Lewis acids (e.g., FeBr3_3) to enhance selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states. Monitor reaction progress via TLC with UV visualization .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substitutions at the bromine or sulfonamide positions (e.g., Cl, F, methyl groups).
  • Assay Selection : Test against target enzymes (e.g., carbonic anhydrase IX) and cancer cell lines (e.g., HeLa).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es_s) with activity. For example, electron-withdrawing groups may enhance binding to zinc-containing enzymes .

Q. What are common pitfalls in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Heat Management : Exothermic bromination requires jacketed reactors with temperature control to prevent side reactions.
  • Purification Challenges : Column chromatography becomes impractical at large scales; switch to fractional crystallization.
  • Yield Optimization : Batch vs. flow chemistry comparisons can identify bottlenecks (e.g., residence time in flow systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.